2-Bromobenzyl-(4-methoxyphenyl)ether
Description
Contextual Overview of Aryl Alkyl Ether Chemistry in Contemporary Organic Synthesis
Aryl alkyl ethers are a class of organic compounds characterized by an ether linkage (an oxygen atom connected to two alkyl or aryl groups) where one of the groups is an aromatic ring and the other is an alkyl chain. fiveable.me This structural feature imparts a unique combination of stability and reactivity, making them valuable in numerous applications. They are integral components in pharmaceuticals, agrochemicals, fragrances, and advanced materials. rsc.org
The synthesis of aryl alkyl ethers is a fundamental transformation in organic chemistry. rsc.org The classical method is the Williamson ether synthesis, which involves the reaction of a phenoxide ion with a primary alkyl halide. fiveable.mersc.org However, contemporary organic synthesis has seen the development of more sophisticated and versatile methods, including palladium-catalyzed cross-coupling reactions. rsc.orgorganic-chemistry.org These modern techniques offer greater functional group tolerance, milder reaction conditions, and the ability to couple less reactive starting materials. rsc.org The ether linkage in these molecules can influence physical properties such as boiling point and solubility, while the aromatic ring allows for further functionalization through electrophilic substitution reactions. fiveable.me
Importance of Brominated Benzylic Ethers as Synthetic Intermediates and Functional Motifs
Within the family of aryl alkyl ethers, those containing a bromine atom on a benzylic group—a benzyl (B1604629) group being a benzene (B151609) ring attached to a CH₂ group—are of particular strategic importance. The "benzylic" position is chemically significant due to its proximity to the aromatic ring, which can stabilize reactive intermediates.
The carbon-bromine (C-Br) bond in brominated benzylic ethers is a versatile functional group. The bromine atom can act as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide array of other functional groups. Furthermore, the benzylic C-Br bond can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
These compounds often serve as key intermediates in the synthesis of complex target molecules. For instance, the bromobenzyl moiety can be a precursor to other functional groups through reactions like lithiation followed by quenching with an electrophile. The presence of both the ether linkage and the reactive C-Br bond within the same molecule provides chemists with a powerful tool for sequential and regioselective chemical modifications. The α-bromobenzyl alkyl ether has been identified as a key intermediate in certain free-radical reactions of benzyl alkyl ethers. acs.orgorganic-chemistry.org
Evolution of Research Trajectories Pertaining to 2-Bromobenzyl-(4-methoxyphenyl)ether and Related Structures
Research into this compound and its structural relatives is driven by their utility in constructing more elaborate molecular architectures. The specific arrangement of the 2-bromo substituent on the benzyl ring, combined with the 4-methoxyphenyl (B3050149) ether, creates a molecule with distinct electronic and steric properties that can be exploited in synthesis.
The evolution of research in this area often parallels advances in synthetic methodology. Early work might have relied on classical Williamson etherification, while more recent studies likely employ advanced transition-metal-catalyzed methods for both the formation and subsequent reactions of the ether. organic-chemistry.orgorganic-chemistry.org For example, the development of new ligands for palladium and copper catalysts has expanded the scope of substrates that can be used to form such ethers. organic-chemistry.org
Investigations into related structures, such as those with different substitution patterns on either aromatic ring or those where bromine is replaced by another halogen, help to map out structure-activity relationships and fine-tune the reactivity for specific synthetic goals. The 4-methoxy group on the phenyl ring, for instance, is an electron-donating group, which can be cleaved oxidatively, offering another handle for chemical transformation, a feature well-documented for the p-methoxybenzyl (PMB) protecting group. organic-chemistry.orgwikipedia.org The study of these molecules contributes to the broader understanding of how ortho-substitution (the '2-bromo' position) influences reactivity in benzylic systems and the interplay of different functional groups within a single molecule.
Structure
3D Structure
Properties
IUPAC Name |
1-bromo-2-[(4-methoxyphenoxy)methyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO2/c1-16-12-6-8-13(9-7-12)17-10-11-4-2-3-5-14(11)15/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXAWTKKYGHONO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 2 Bromobenzyl 4 Methoxyphenyl Ether
Retrosynthetic Disconnections and Strategic Planning
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into available starting materials. For 2-Bromobenzyl-(4-methoxyphenyl)ether, the primary disconnection occurs at the ether linkage (C-O-C), leading to two principal synthetic strategies.
Approaches Involving Williamson Ether Synthesis and its Modern Adaptations
The Williamson ether synthesis, a robust and versatile method for forming ethers, proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.org It typically involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide. wikipedia.orgbyjus.com
Two retrosynthetic pathways based on this method can be envisioned for the target molecule:
Pathway A : Disconnection of the benzyl (B1604629) C-O bond, leading to a 2-bromobenzyl electrophile and a 4-methoxyphenoxide nucleophile.
Pathway B : Disconnection of the aryl C-O bond, suggesting a 4-methoxyphenyl (B3050149) electrophile and a 2-bromobenzyl alkoxide nucleophile.
Pathway A is significantly more efficient. The SN2 reaction mechanism is most effective with primary and methyl alkyl halides. masterorganicchemistry.com 2-Bromobenzyl bromide, the synthetic equivalent for Pathway A, is a primary benzylic halide, making it an ideal substrate for SN2 reactions with minimal risk of competing elimination reactions. libretexts.orgyoutube.com Conversely, Pathway B would require a nucleophilic attack on an aryl halide, a process to which the SN2 mechanism is not amenable. masterorganicchemistry.com
The standard procedure involves the deprotonation of 4-methoxyphenol (B1676288) to generate the potent 4-methoxyphenoxide nucleophile. youtube.com This is typically achieved using a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.commasterorganicchemistry.com The subsequent reaction with 2-bromobenzyl halide proceeds to form the desired ether. byjus.com
Modern adaptations of this classic reaction aim to improve efficiency, reduce reaction times, and enhance yields. Key advancements include:
Phase-Transfer Catalysis : Often employed in industrial syntheses to facilitate the reaction between the aqueous phenoxide phase and the organic halide phase. byjus.com
Microwave-Enhanced Technology : The use of microwave irradiation can dramatically shorten reaction times from several hours to as little as 10-15 minutes, while also increasing product yields. wikipedia.org
Neutral Condition Reagents : For sensitive substrates, reagents like 2-benzyloxy-1-methylpyridinium triflate allow for the installation of benzyl groups under neutral conditions, avoiding the need for strong bases. nih.gov
Table 1: Comparison of Williamson Ether Synthesis Conditions
| Parameter | Classical Method | Modern Adaptations |
|---|---|---|
| Base | NaH, KH, KOH, K₂CO₃ byjus.commasterorganicchemistry.com | Carbonate bases, Phase-transfer catalysts byjus.com |
| Solvent | DMF, DMSO, Acetonitrile byjus.com | Parent alcohol, Trifluorotoluene masterorganicchemistry.comnih.gov |
| Temperature | 50-100 °C wikipedia.orgbyjus.com | 85-130 °C (Microwave/Specialized Reagents) wikipedia.orgnih.gov |
| Reaction Time | 1-8 hours wikipedia.orgbyjus.com | 10-15 minutes (Microwave) to 24 hours wikipedia.orgnih.gov |
| Activation | Strong base required youtube.com | Microwave irradiation, In situ reagent activation wikipedia.orgnih.gov |
Sequential Halogenation and Etherification Strategies for Regiochemical Control
To ensure the precise placement of the bromo and methoxybenzyl ether groups, a sequential strategy is employed. This involves synthesizing the two key precursors with the correct substitution patterns before coupling them. The most logical and efficient strategy involves preparing a regiochemically defined 2-bromobenzyl halide and coupling it with 4-methoxyphenol under Williamson conditions.
The synthesis of the precursors is critical for regiochemical control:
Preparation of 4-methoxyphenol : This starting material is commercially available and provides the 4-methoxyphenyl moiety.
Preparation of 2-bromobenzyl halide : This precursor can be synthesized from various starting materials. For instance, 2-bromotoluene (B146081) can undergo benzylic bromination using N-bromosuccinimide (NBS) and a radical initiator. Alternatively, 2-bromobenzoic acid can be reduced to 2-bromobenzyl alcohol, which is then converted to the corresponding halide. chemicalbook.com
An alternative strategy of forming the benzyl-(4-methoxyphenyl)ether first and then attempting selective bromination of the benzyl ring is synthetically challenging. The electron-donating nature of the ether group strongly activates the 4-methoxyphenyl ring, making it the preferential site for electrophilic aromatic substitution. This would lead to a mixture of products with poor regioselectivity. Therefore, sequential synthesis of the precursors followed by etherification remains the superior strategy for unambiguous regiochemical control.
Catalytic Pathways for Carbon-Oxygen Bond Formation
While the Williamson synthesis is effective, it relies on stoichiometric base and often requires harsh conditions. Modern catalytic methods offer milder and more atom-economical alternatives for constructing C-O bonds.
Transition Metal-Mediated Etherification Protocols
Transition metal catalysis has revolutionized cross-coupling reactions, including the formation of ether linkages. Several metals have shown efficacy in mediating such transformations.
Copper Catalysis : Copper-catalyzed methods, reminiscent of the Ullmann condensation, are effective for C-O bond formation. Recent protocols have demonstrated the coupling of benzyl alcohols with various nucleophiles. rsc.orgsemanticscholar.org For the synthesis of this compound, a plausible approach involves the reaction of 2-bromobenzyl alcohol with 4-methoxyphenol in the presence of a copper catalyst, such as copper(II) triflate (Cu(OTf)₂). rsc.orgsemanticscholar.org The mechanism is often proposed to proceed through a Lewis-acid-mediated SN1-type pathway, involving the formation of a benzylic carbocation intermediate. rsc.org
Iron Catalysis : Iron salts have emerged as inexpensive and environmentally benign catalysts for etherification. acs.org A system using iron(II) chloride (FeCl₂) with a pyridine (B92270) bis-thiazoline ligand has been developed for the selective nonsymmetrical etherification of benzylic alcohols. acs.org This method could potentially be adapted for the cross-etherification of 2-bromobenzyl alcohol with 4-methoxyphenol.
Palladium Catalysis : Palladium-catalyzed Buchwald-Hartwig etherification is a powerful tool, though it is typically used to couple an aryl halide with an alcohol. acs.org Applying this to the target molecule would involve the less favorable retrosynthetic disconnection, coupling 2-bromobenzyl alcohol with an activated 4-methoxyphenyl halide. The presence of two different halide groups (one aryl, one benzyl) on the substrates could introduce challenges in chemoselectivity.
Table 2: Overview of Transition Metal-Mediated Benzylic Etherification
| Catalyst System | Reactants | Conditions | Advantages |
|---|---|---|---|
| Cu(OTf)₂ | Benzyl Alcohols + Thiols/Alcohols rsc.orgsemanticscholar.org | Mild conditions, Air atmosphere semanticscholar.org | High atom economy, Shorter synthesis steps rsc.org |
| FeCl₂ / Ligand | Benzylic Alcohols acs.org | Propylene (B89431) Carbonate (Green Solvent), 100 °C acs.org | Eco-friendly catalyst and solvent, High selectivity acs.org |
| Pd-based | Aryl Halides + Alcohols acs.org | Requires specific ligands and bases | Broad substrate scope for aryl ethers acs.org |
Green Chemistry Principles and Sustainable Synthesis Routes
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comjddhs.com This involves using safer solvents, reducing waste, and improving energy efficiency. jddhs.com
A primary focus of green synthesis is the reduction or replacement of volatile organic solvents (VOCs). jddhs.com
Solvent-Free Synthesis : Performing reactions without a solvent medium is a key green chemistry approach. jddhs.com Techniques like grinding solid reactants together, often with a catalytic amount of a substance, can drive reactions to completion. chemijournal.com For the target ether, a solvent-free Williamson synthesis could be achieved by grinding 4-methoxyphenol, a solid base like anhydrous potassium carbonate, and 2-bromobenzyl bromide, potentially accelerated by microwave irradiation. This approach minimizes waste and simplifies product isolation. chemijournal.com
Green Solvents : When a solvent is necessary, replacing traditional hazardous solvents with environmentally benign alternatives is crucial.
Propylene Carbonate : This has been successfully used as a green, recyclable solvent for the iron-catalyzed etherification of benzyl alcohols. acs.org
Ionic Liquids : These non-volatile solvents can be effective media for nucleophilic substitution reactions, and their recyclability reduces waste. organic-chemistry.org
Microwave-Assisted Synthesis (MAS) : This energy-efficient technique often allows for solvent-free conditions or a significant reduction in solvent volume. mdpi.com Its application to the Williamson ether synthesis has been shown to increase yields and dramatically decrease reaction times. wikipedia.org
Table 3: Sustainable Approaches for Ether Synthesis
| Technique | Description | Key Green Advantages |
|---|---|---|
| Solvent-Free Grinding | Mechanical mixing of solid reactants. chemijournal.com | Eliminates solvent waste, simple procedure, low energy. chemijournal.com |
| Microwave-Assisted Synthesis | Use of microwave energy to heat the reaction. jddhs.com | Drastically reduced reaction times, energy efficiency, often solvent-free. wikipedia.orgjddhs.com |
| Green Solvents | Use of non-toxic, recyclable solvents like propylene carbonate or ionic liquids. acs.orgorganic-chemistry.org | Reduced environmental impact, lower toxicity, potential for recycling. acs.orgjddhs.com |
| Eco-Friendly Catalysis | Employing earth-abundant and non-toxic catalysts like iron. acs.org | Lower cost, reduced toxicity, and environmental persistence compared to heavy metals. |
Atom-Economical Transformations
Atom economy, a core principle of green chemistry, evaluates how efficiently reactant atoms are incorporated into the final desired product rsc.org. In the synthesis of this compound, moving from classical stoichiometric methods to modern catalytic alternatives represents a significant leap in atom economy.
The traditional route to this ether is the Williamson ether synthesis. This reaction involves the deprotonation of 4-methoxyphenol with a stoichiometric amount of a strong base (e.g., sodium hydride, NaH) to form the corresponding phenoxide, which then reacts with 2-bromobenzyl bromide in an SN2 reaction vaia.comcareers360.combyjus.com. While often effective, this method generates a full equivalent of salt byproduct (e.g., sodium bromide), resulting in poor atom economy.
More advanced, atom-economical approaches focus on catalytic processes that minimize waste.
Catalytic Williamson Ether Synthesis (CWES): Innovations have led to versions of the Williamson synthesis that operate under catalytic conditions. For instance, using phase-transfer catalysis (PTC) with a catalyst like tetrabutylammonium (B224687) bromide (TBAB) allows the reaction to proceed efficiently with catalytic amounts of base, or with aqueous sodium hydroxide, reducing organic solvent usage and simplifying purification researchgate.netcrdeepjournal.org. Another advanced approach involves using weak alkylating agents at high temperatures (above 300°C), where a catalytic cycle can be established, generating water as the only byproduct, which is a significant improvement in atom economy researchgate.netacs.org.
Copper-Catalyzed Ullmann Condensation: The Ullmann reaction, which couples an aryl halide with an alcohol or phenol (B47542), has been modernized to be a highly efficient catalytic process for forming the C-O bond in aryl ethers wikipedia.org. Instead of stoichiometric copper powder and very high temperatures (often >200°C), modern protocols use a catalytic amount of a copper salt (e.g., CuI, Cu(OTf)₂) with a ligand wikipedia.orgnih.gov. These catalytic systems operate under milder conditions and significantly improve the atom economy by avoiding stoichiometric metal reagents.
Palladium-Catalyzed Buchwald-Hartwig Etherification: This powerful cross-coupling reaction provides another catalytic route to aryl ethers organic-chemistry.org. It uses a palladium catalyst with a specialized phosphine (B1218219) ligand to couple an aryl bromide (like 2-bromobenzyl bromide, although the aryl bromide component is more common) with an alcohol or phenol. The high efficiency and low catalyst loadings (often <1 mol%) make it a highly atom-economical alternative to the classical Williamson synthesis.
The table below contrasts the atom economy of these methods for the synthesis of this compound.
| Method | Reagents | Byproducts | Atom Economy |
| Classical Williamson | 2-bromobenzyl bromide, 4-methoxyphenol, NaH | NaBr, H₂ | Poor |
| Phase-Transfer Catalysis | 2-bromobenzyl bromide, 4-methoxyphenol, NaOH, PTC catalyst | NaCl, H₂O | Moderate |
| Ullmann Condensation | 2-bromobenzyl bromide, 4-methoxyphenol, CuI (cat.), ligand, base | Salt, H₂O | Good |
| Buchwald-Hartwig | 2-bromobenzyl bromide, 4-methoxyphenol, Pd catalyst, ligand, base | Salt, H₂O | Good |
Optimization of Reaction Conditions and Selectivity
Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing reaction times and energy consumption. For the synthesis of this compound, key parameters include temperature, pressure, and catalyst loading.
Temperature, Pressure, and Catalyst Loading Effects
The ideal conditions for synthesis depend heavily on the chosen methodology.
For Williamson Ether Synthesis (including PTC):
Temperature: Typical temperatures range from 50-100 °C byjus.com. Lower temperatures may lead to sluggish reactions, while excessively high temperatures can promote side reactions, such as the elimination of HBr from 2-bromobenzyl bromide. In phase-transfer catalysis systems, reaction rates are often high enough to be conducted at controllable, moderate temperatures crdeepjournal.org.
Pressure: This reaction is typically performed at atmospheric pressure, as the reagents are not highly volatile under the reaction conditions.
Catalyst Loading (for PTC): In phase-transfer catalyzed systems, catalyst loading is typically between 1-5 mol%. This small amount is sufficient to shuttle the phenoxide from the aqueous or solid phase to the organic phase for the reaction to occur efficiently.
For Copper-Catalyzed Ullmann Condensation:
Temperature: Modern Ullmann reactions have seen a significant reduction in required temperature. While classical methods required ~200 °C, ligand-assisted protocols can run effectively at temperatures between 80 °C and 120 °C nih.govbeilstein-journals.org. The optimal temperature is a balance between achieving a reasonable reaction rate and maintaining the stability of the catalyst and substrates.
Pressure: These reactions are generally conducted at atmospheric pressure in sealed vessels to prevent solvent loss and maintain an inert atmosphere.
Catalyst Loading: Copper catalyst (e.g., CuI) loading is typically in the range of 5-10 mol% beilstein-journals.org. The ligand, such as N,N-dimethylglycine or 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD), is often used in an equivalent or slightly higher molar ratio to the copper salt beilstein-journals.orgresearchgate.net. Lowering catalyst loading is an active area of research to improve cost-effectiveness and reduce metal contamination in the product.
The following table summarizes typical optimized conditions for a generic Ullmann-type synthesis of an aryl benzyl ether.
| Parameter | Condition | Effect on Reaction | Source |
| Catalyst System | 10 mol% CuI / 10 mol% Ligand | Efficient coupling of aryl halides and phenols | beilstein-journals.org |
| Base | 2.0 equiv. K₃PO₄ or Cs₂CO₃ | Activates the phenol; Cs₂CO₃ can be more effective but is costlier | beilstein-journals.orgmdpi.com |
| Solvent | Acetonitrile or DMF | Polar aprotic solvents facilitate the reaction | byjus.combeilstein-journals.org |
| Temperature | 80 - 110 °C | Balances reaction rate and catalyst/substrate stability | beilstein-journals.org |
Stereochemical and Regiochemical Control in Formation
Stereochemistry: The target molecule, this compound, is achiral and has no stereocenters. Therefore, stereochemical control is not an applicable consideration in its direct formation.
Regiochemistry: Regiochemical control is fundamental to the synthesis and is definitively established by the selection of starting materials. The synthesis is designed to form one specific constitutional isomer out of many possibilities.
To form this compound, the two required precursors are:
A benzyl electrophile substituted with bromine at the 2-position (e.g., 2-bromobenzyl bromide).
A phenol nucleophile substituted with a methoxy (B1213986) group at the 4-position (4-methoxyphenol) vaia.comvaia.com.
The reaction, whether a Williamson, Ullmann, or Buchwald-Hartwig type, forms a C-O bond between the benzylic carbon of the first precursor and the phenolic oxygen of the second wikipedia.orgmasterorganicchemistry.com. This strategy ensures that the desired connectivity is achieved with high fidelity. An alternative disconnection, such as reacting 4-methoxytoluene with 2-bromophenol, would not lead to the desired product under standard etherification conditions. The regioselectivity is therefore "programmed" into the synthesis by the choice of reactants, and side reactions leading to other regioisomers are generally not observed.
| Synthetic Method | Typical Yield | Reaction Time | Conditions | Scalability & Efficiency |
| Classical Williamson | 50-95% byjus.com | 1-8 hours byjus.com | Stoichiometric strong base, 50-100 °C | Simple and well-understood. Scalability is hampered by the use of hazardous reagents like NaH and large volumes of solvent. Poor atom economy increases waste disposal costs on a large scale rsc.orgjk-sci.com. |
| Williamson with PTC | High (often >90%) | 1-4 hours | Mild base (NaOH), low catalyst loading, often biphasic (solid-liquid or liquid-liquid) | Highly scalable and used industrially. PTC increases rates, allows for milder conditions, and simplifies workup, making it more efficient and cost-effective than the classical method researchgate.netcrdeepjournal.org. |
| Ullmann Condensation | 65-95% mdpi.com | 12-24 hours | Catalytic Cu salt/ligand, strong base, 80-120 °C | Good scalability. The primary costs are the catalyst and ligand. Removing copper traces from the final product can be a challenge on an industrial scale but offers good yields where other methods fail nih.gov. |
| Buchwald-Hartwig | High (often >90%) | 8-24 hours | Catalytic Pd salt/ligand, strong base, 80-110 °C | Excellent functional group tolerance and high yields make it very attractive. The high cost of palladium and specialized phosphine ligands can be a barrier to large-scale industrial synthesis unless catalyst turnover numbers are extremely high organic-chemistry.orgacs.org. |
Elucidation of Chemical Reactivity and Transformational Pathways of 2 Bromobenzyl 4 Methoxyphenyl Ether
Reactions Involving the Benzylic Bromide Moiety
The benzylic bromide in 2-Bromobenzyl-(4-methoxyphenyl)ether is a highly reactive site, susceptible to a variety of transformations. Its reactivity stems from the stability of the potential benzylic carbocation or radical intermediate, which is further influenced by the electronic properties of the substituents on the aromatic ring.
Nucleophilic Substitution Reactions and Kinetics
Benzylic halides are excellent substrates for nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the nucleophile, solvent, and reaction conditions. In the case of this compound, the presence of the ether linkage and the bromine atom on the benzyl (B1604629) group influences the reaction kinetics.
The generally accepted mechanism for nucleophilic aromatic substitution is an addition-elimination process that involves the formation of a Meisenheimer-type intermediate. eijas.com The rate of these reactions is influenced by factors such as the basicity and steric hindrance of the leaving group. eijas.com For instance, studies on similar compounds have shown that the reaction kinetics can be pseudo-first-order, with the rate being independent of the concentration of a base catalyst. eijas.com
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. nih.gov The benzylic bromide of this compound can readily participate in these transformations.
Suzuki Coupling: This reaction involves the coupling of an organoboron compound with a halide. libretexts.org The general mechanism for Suzuki coupling involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the organoborane and subsequent reductive elimination to yield the coupled product. libretexts.org For example, the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids is a widely used method for synthesizing biaryls. arkat-usa.orgbeilstein-journals.org The reaction conditions, including the choice of catalyst, base, and solvent, can be optimized to achieve high yields. arkat-usa.orgresearchgate.net
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgnih.gov The mechanism involves oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination. nih.gov While typically applied to aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl chlorides in Mizoroki-Heck couplings through a single-electron transfer mechanism. nih.gov
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. organic-chemistry.orgresearchgate.net The reaction is a cornerstone in the synthesis of various organic compounds. researchgate.netdntb.gov.ua While traditional methods often require anhydrous and anaerobic conditions, newer procedures have been developed that are less stringent. organic-chemistry.org Palladium-free Sonogashira-type reactions have also been developed using copper catalysts. researchgate.net
Overview of Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Key Features |
|---|---|---|---|
| Suzuki Coupling | Organoboron compounds (e.g., boronic acids) | Palladium catalyst and a base | Forms biaryl compounds. libretexts.orgarkat-usa.orgbeilstein-journals.org |
| Heck Reaction | Alkenes | Palladium catalyst and a base | Forms substituted alkenes. wikipedia.orgorganic-chemistry.orgnih.gov |
| Sonogashira Coupling | Terminal alkynes | Palladium catalyst and a copper(I) co-catalyst | Forms aryl alkynes. organic-chemistry.orgresearchgate.netdntb.gov.ua |
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
The benzylic bromide can be converted into highly reactive organometallic reagents, such as Grignard and organolithium reagents. libretexts.org These reagents are powerful nucleophiles and strong bases, making them valuable in organic synthesis for forming new carbon-carbon bonds. mnstate.eduyoutube.comlibretexts.orgsigmaaldrich.comumkc.edu
Grignard Reagents: Formed by reacting the alkyl halide with magnesium metal in an anhydrous ether solvent. libretexts.orgmnstate.edulibretexts.orgumkc.edu The resulting organomagnesium halide (R-MgX) is a potent nucleophile that can react with a wide range of electrophiles, including carbonyl compounds. mnstate.eduumkc.edu The solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), is crucial for stabilizing the Grignard reagent. libretexts.org
Organolithium Reagents: Prepared by reacting the alkyl halide with lithium metal. libretexts.orgmasterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts and are also strong bases. libretexts.orgsigmaaldrich.com They are widely used for nucleophilic additions and as initiators for polymerization. sigmaaldrich.com
Transformations of the Aryl Ether Linkage
The aryl ether linkage in this compound can also undergo specific chemical transformations, primarily cleavage reactions.
Cleavage Reactions of the Ether Bond and Mechanistic Investigations
The cleavage of aryl-ether bonds is a significant transformation, particularly in the context of lignin (B12514952) depolymerization, where such linkages are abundant. rsc.orgnih.govresearchgate.netrsc.org
Acid-catalyzed cleavage of α-O-4 aryl-ether linkages, similar to the one in the title compound, has been studied in various solvent systems. nih.gov For instance, in γ-valerolactone (GVL), the cleavage is proposed to proceed via an S(_N)1 mechanism involving a stable carbocation intermediate. nih.gov The presence of a co-solvent like water can significantly influence the product distribution by reacting with the carbocation. nih.gov
Catalytic hydrogenolysis is another effective method for cleaving aryl-ether bonds. rsc.orgnih.gov This process often employs a combination of a Lewis acid and a hydrogenation metal. rsc.orgnih.gov Mechanistic studies on lignin model compounds have shown that catalysts like Co-Zn/H-beta can efficiently cleave α-O-4 and β-O-4 ether linkages, leading to the formation of aromatic monomers. rsc.orgnih.gov
Enzymatic cleavage of β-O-4 aryl ether bonds has also been investigated using enzymes like Cα-dehydrogenase, β-etherase, and glutathione (B108866) lyase. researchgate.netrsc.org
Methods for Aryl Ether Bond Cleavage
| Method | Reagents/Catalysts | Key Mechanistic Feature | Typical Products |
|---|---|---|---|
| Acid-Catalyzed Cleavage | Strong acids (e.g., H₂SO₄) in solvents like GVL | Formation of a stable carbocation intermediate (S(_N)1 mechanism). nih.gov | Phenols and benzyl-derived products. nih.gov |
| Catalytic Hydrogenolysis | Lewis acid and hydrogenation metal (e.g., Co-Zn/H-beta) | Synergistic action of acid and metal for bond activation and hydrogenation. rsc.orgnih.gov | Aromatic monomers. rsc.orgnih.gov |
| Enzymatic Cleavage | Specific enzymes (e.g., β-etherases) | Highly selective cleavage of specific ether linkages. researchgate.netrsc.org | Lignin monomers. researchgate.netrsc.org |
Rearrangement Processes
While less common for this specific ether, rearrangement reactions can occur under certain conditions, often catalyzed by acids or metals. These processes can lead to the formation of isomeric products. For example, tandem reactions involving cross-coupling followed by cyclization or rearrangement can lead to complex heterocyclic structures. organic-chemistry.org
Electrophilic Aromatic Substitution on the 4-Methoxyphenyl (B3050149) Ring
The 4-methoxyphenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of the methoxy (B1213986) group. This substituent significantly influences the rate and regioselectivity of the reaction, directing incoming electrophiles to specific positions on the aromatic ring.
Regioselective Functionalization and Directing Group Effects
The methoxy (-OCH₃) group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution reactions. vaia.comlibretexts.org Its influence stems from a combination of two electronic effects: a strong, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect.
The resonance effect involves the delocalization of a lone pair of electrons from the oxygen atom into the benzene (B151609) ring's π-system. organicchemistrytutor.comyoutube.com This donation of electron density is most pronounced at the ortho (positions 2 and 6) and para (position 4) carbons relative to the methoxy group. organicchemistrytutor.comyoutube.com The resulting increase in electron density makes these positions more nucleophilic and, therefore, more attractive to electrophiles. organicchemistrytutor.comyoutube.com
In the case of this compound, the ether linkage is attached to position 1 of the methoxyphenyl ring, and the methoxy group is at position 4. This means the positions ortho to the methoxy group (positions 3 and 5) are the primary sites for electrophilic attack. The position para to the methoxy group is already occupied by the benzyloxy substituent. Therefore, electrophilic functionalization of the 4-methoxyphenyl ring is expected to yield predominantly 3-substituted and/or 5-substituted derivatives.
The stability of the intermediate carbocation, or arenium ion (σ-complex), formed during the substitution process further explains this regioselectivity. When an electrophile attacks at the ortho or para position, a resonance structure can be drawn where the positive charge is delocalized onto the oxygen atom of the methoxy group, providing significant stabilization. organicchemistrytutor.com This level of stabilization is not possible when the attack occurs at the meta position. libretexts.org Consequently, the activation energy for the formation of the ortho and para intermediates is lower, and these products are formed faster. libretexts.org
Table 1: Directing Effects of the Methoxy Group in Electrophilic Aromatic Substitution
| Position of Attack | Activating/Deactivating Effect | Reason | Stability of Intermediate |
|---|---|---|---|
| Ortho | Activating | Strong electron-donating resonance effect outweighs weak inductive effect. vaia.comlibretexts.org | High (stabilized by resonance participation from oxygen). organicchemistrytutor.com |
| Meta | Deactivating (slight) | Electron-withdrawing inductive effect dominates at this position. vaia.com | Low (no direct resonance stabilization from oxygen). libretexts.org |
| Para | Activating | Strong electron-donating resonance effect outweighs weak inductive effect. vaia.comlibretexts.org | High (stabilized by resonance participation from oxygen). organicchemistrytutor.com |
Oxidation and Reduction Chemistry of the Compound
The chemical structure of this compound contains two key sites susceptible to oxidation and reduction reactions: the benzylic C-H bonds of the benzyl group and the carbon-bromine bond on the bromobenzyl ring.
Oxidation: The benzylic carbon (the carbon adjacent to the benzene ring and bonded to the ether oxygen) is a prime target for oxidation. Benzylic C-H bonds are weaker than typical alkyl C-H bonds, making them more reactive. masterorganicchemistry.com Oxidation of benzylic ethers can proceed via different pathways depending on the reagents used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can aggressively oxidize alkylbenzenes to benzoic acids. masterorganicchemistry.com Milder and more selective reagents are often employed for the controlled oxidation of benzylic ethers. For instance, reagents based on chromium(VI), such as chromium trioxide (CrO₃), can oxidize benzylic ethers to ketones or carboxylic acids. organic-chemistry.org
A common outcome of benzylic ether oxidation is the cleavage of the C-O bond. acs.org For example, using 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, benzylic ethers can be cleaved at room temperature to yield the corresponding aromatic aldehyde (from the benzyl portion) and alcohol (from the other ether component). acs.org Similarly, hypervalent iodine reagents can oxidize benzyl ethers directly to benzoate (B1203000) esters or cleave them to form benzaldehyde (B42025) derivatives. siu.edu The mechanism for these oxidations can involve radical intermediates formed via hydrogen atom abstraction from the benzylic position. siu.edursc.org
Reduction: The bromo-substituent on the aromatic ring can be removed via reductive dehalogenation. Catalytic hydrogenation is a common and effective method for this transformation. organic-chemistry.org Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source, the aryl-bromide bond can be selectively cleaved to yield the corresponding hydrocarbon. organic-chemistry.orgresearchgate.net This reduction is often highly selective, allowing for the removal of the bromine atom without affecting other functional groups like the ether linkage or the methoxy group. organic-chemistry.orgresearchgate.net Alternative reducing systems, such as those using mild hydride sources like sodium borohydride (B1222165) in the presence of a palladium catalyst, can also achieve debromination under mild, aqueous conditions at room temperature. nih.gov
Table 2: Representative Oxidation and Reduction Reactions
| Reaction Type | Reagent(s) | Substrate Type | Product Type(s) | Reference(s) |
|---|---|---|---|---|
| Oxidation | 4-acetamido-TEMPO oxoammonium salt | Benzylic Ether | Aromatic Aldehyde + Alcohol | acs.org |
| Oxidation | Modified IBX (hypervalent iodine) | Benzylic Ether | Benzoate Ester or Benzaldehyde | siu.edu |
| Oxidation | CrO₃ / Periodic Acid | Diaryl Methane / Benzyl Ether | Ketone / Lactone | organic-chemistry.org |
| Reduction | Pd/C, H₂ | Aryl Bromide | Arene (Dehalogenated) | organic-chemistry.orgresearchgate.net |
| Reduction | Pd catalyst, NaBH₄, in water | Aryl Bromide | Arene (Dehalogenated) | nih.gov |
Derivatization Studies and Functional Group Interconversions
The reactivity of this compound at its various functional groups allows for a range of derivatization studies and functional group interconversions. These transformations enable the synthesis of a library of related compounds, which can be used to explore structure-activity relationships in various chemical and biological contexts.
The primary pathways for derivatization include:
Electrophilic Aromatic Substitution: As detailed in section 3.3, the activated 4-methoxyphenyl ring can be functionalized at the positions ortho to the methoxy group. This allows for the introduction of a wide variety of substituents, including nitro groups (nitration), acyl groups (Friedel-Crafts acylation), halogens (halogenation), and formyl groups (formylation), leading to a diverse set of derivatives. The regioselectivity of these reactions is high due to the strong directing effect of the methoxy group. vaia.comlibretexts.org
Reductive Dehalogenation: The conversion of the 2-bromobenzyl group to a benzyl group via catalytic hydrogenation is a key functional group interconversion. organic-chemistry.orgresearchgate.net This reaction removes the halogen while preserving the core ether structure, yielding benzyl-(4-methoxyphenyl)ether. This transformation is valuable as the bromo group can be initially used as a blocking group or a handle for other reactions (e.g., cross-coupling) before its removal. organic-chemistry.org
Oxidative Cleavage/Transformation: Oxidation of the benzylic position offers another route for derivatization. Mild oxidative cleavage can break the ether bond, yielding 2-bromobenzaldehyde (B122850) and 4-methoxyphenol (B1676288). acs.org This reaction effectively deconstructs the molecule into its constituent aromatic parts, which can be useful for analytical purposes or further synthesis. Alternatively, direct oxidation of the benzylic ether to the corresponding benzoate ester can be achieved, converting the ether linkage into an ester functionality without cleaving the molecule into two parts. siu.edu This changes the electronic and steric properties of the linkage significantly.
These interconversions highlight the synthetic versatility of this compound, allowing for systematic modification at three distinct locations: the 4-methoxyphenyl ring, the bromobenzyl ring, and the benzylic ether linkage.
Advanced Spectroscopic and Analytical Methodologies for Structural and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous structural determination of organic molecules like 2-Bromobenzyl-(4-methoxyphenyl)ether. Through the application of one- and two-dimensional NMR experiments, a complete picture of the proton and carbon environments, as well as their intricate relationships, can be constructed.
Application of One-Dimensional (¹H, ¹³C) NMR Techniques
One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals corresponding to the aromatic protons on both the 2-bromobenzyl and 4-methoxyphenyl (B3050149) rings, as well as the benzylic methylene (B1212753) protons and the methoxy (B1213986) protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxy group.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment. For instance, the carbon atom attached to the bromine will be shifted downfield, while the carbons of the methoxy-substituted ring will show characteristic shifts. beilstein-journals.org
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic CH (Bromobenzyl) | 7.1-7.6 | 127-133 |
| Aromatic CH (Methoxyphenyl) | 6.8-7.0 | 114-120 |
| O-CH₂ | ~5.1 | ~70 |
| O-CH₃ | ~3.8 | ~55 |
| C-Br | - | ~122 |
| C-O (Aromatic) | - | 150-160 |
| Quaternary Aromatic | - | 130-140 |
Note: The exact chemical shifts can vary depending on the solvent and concentration.
Utilization of Two-Dimensional (COSY, HSQC, HMBC, NOESY) NMR Experiments for Connectivity and Spatial Relationships
Two-dimensional (2D) NMR techniques are indispensable for elucidating the complex structural details of this compound by revealing through-bond and through-space correlations between nuclei. researchgate.netyoutube.comepfl.chslideshare.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. researchgate.netyoutube.comsdsu.edu For this compound, COSY spectra would show correlations between adjacent aromatic protons on both rings, helping to assign their specific positions.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netyoutube.comepfl.chsdsu.edu This is crucial for definitively assigning the carbon signals based on the assignments of their attached protons. For example, the methylene protons would show a cross-peak with the methylene carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) correlations between protons and carbons (¹H-¹³C). researchgate.netyoutube.comepfl.chsdsu.edu This experiment is particularly powerful for identifying connectivity across quaternary carbons and heteroatoms. For instance, correlations would be observed between the benzylic methylene protons and the aromatic carbons of both rings, as well as the carbon of the methoxy group.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netslideshare.net This provides valuable information about the molecule's three-dimensional structure and preferred conformation. For example, a NOESY spectrum could show a correlation between the benzylic methylene protons and the ortho-protons of the 2-bromobenzyl ring, confirming their spatial proximity.
Dynamic NMR Studies for Conformational Analysis
While specific dynamic NMR studies on this compound are not widely reported in the literature, this technique could be employed to investigate the conformational flexibility of the molecule. researchgate.netunibas.itresearchgate.net The ether linkage allows for rotation around the C-O bonds, potentially leading to different spatial arrangements of the two aromatic rings. By acquiring NMR spectra at varying temperatures, it might be possible to observe changes in the spectral lineshapes, which could provide information about the energy barriers to rotation and the populations of different conformers.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.
Ionization Techniques and Fragmentation Pathway Elucidation
Various ionization techniques can be used to generate ions of this compound for mass spectrometric analysis. Electron Ionization (EI) is a common hard ionization technique that often leads to extensive fragmentation, providing a characteristic "fingerprint" mass spectrum. nih.govmiamioh.edudocbrown.infonih.gov Softer ionization methods like Electrospray Ionization (ESI) can also be utilized, which typically result in less fragmentation and a more prominent molecular ion peak. beilstein-journals.orgacs.org
The fragmentation pattern observed in the mass spectrum provides valuable clues about the molecule's structure. Key fragmentation pathways for this compound would likely involve:
Cleavage of the ether bond: This would lead to the formation of a 2-bromobenzyl cation (m/z 169/171, showing the characteristic isotopic pattern for bromine) and a 4-methoxyphenoxy radical, or a 4-methoxyphenyl cation (m/z 107) and a 2-bromobenzyloxy radical.
Loss of the methoxy group: Fragmentation of the 4-methoxyphenyl portion could involve the loss of a methyl radical (•CH₃) or a methoxy radical (•OCH₃).
Benzylic cleavage: The bond between the aromatic ring and the methylene group can cleave, leading to the formation of a tropylium-like ion.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment and Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. libretexts.org When a molecule absorbs IR radiation, it transitions from a ground vibrational state to an excited one. libretexts.org These vibrational motions are characteristic of the bonds and functional groups within the molecule, providing a molecular fingerprint. The primary functional groups in this compound—the C-Br bond, the ether linkage (C-O-C), the aromatic rings, and the methoxy group (O-CH₃)—each exhibit distinct vibrational frequencies.
Raman spectroscopy serves as a complementary technique to IR. libretexts.org It is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations, which may be weak or inactive in the IR spectrum. libretexts.org For organic molecules, Raman spectra are useful for identifying fingerprint regions that are highly characteristic of the molecule as a whole. libretexts.org
The vibrational modes of a molecule can be categorized as either stretching (a change in interatomic distance along the bond axis) or bending (a change in the angle between two bonds). libretexts.org For a polyatomic molecule like this compound, these modes provide a detailed picture of its structure.
Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two aromatic rings are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net
Aliphatic C-H Stretching: The methylene (-CH₂-) bridge connecting the benzyl (B1604629) group to the ether oxygen exhibits symmetric and asymmetric stretching vibrations, which are expected to appear in the 2950-2850 cm⁻¹ range.
C=C Aromatic Stretching: The stretching vibrations within the phenyl rings occur in the 1600-1450 cm⁻¹ region. These bands are characteristic of the aromatic skeleton.
Ether C-O Stretching: The asymmetric C-O-C stretching vibration of the aryl-alkyl ether linkage is a strong, characteristic band typically found in the 1275-1200 cm⁻¹ region. The symmetric stretch occurs at a lower frequency, around 1075-1020 cm⁻¹. The O-CH₃ group of the methoxy moiety also shows a characteristic C-O stretching band. researchgate.net
C-Br Stretching: The stretching vibration of the carbon-bromine bond is found in the far-infrared region, typically between 680 and 515 cm⁻¹.
Bending Vibrations: In-plane and out-of-plane bending vibrations for the C-H bonds on the aromatic rings provide information about the substitution pattern. Four types of bending vibrations for CH₂ groups are wagging, twisting, rocking, and scissoring. libretexts.org
The following table summarizes the expected vibrational modes for this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Spectroscopy Type |
|---|---|---|---|
| Aromatic C-H Stretch | Aryl C-H | 3100 - 3000 | IR, Raman |
| Aliphatic C-H Stretch | -CH₂- | 2950 - 2850 | IR, Raman |
| Aromatic C=C Stretch | Aryl Ring | 1600 - 1450 | IR, Raman |
| Asymmetric C-O-C Stretch | Aryl-Alkyl Ether | 1275 - 1200 | IR |
| Symmetric C-O-C Stretch | Aryl-Alkyl Ether | 1075 - 1020 | Raman |
| C-Br Stretch | Aryl-Br | 680 - 515 | IR, Raman |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed electron density map can be generated, from which the atomic positions are resolved.
While specific crystallographic data for this compound is not available in the surveyed literature, analysis of closely related structures, such as Bis(2-bromobenzyl) ether, provides insight into expected parameters. nih.gov For instance, Bis(2-bromobenzyl) ether crystallizes in a monoclinic system. nih.gov
The following table presents typical values for the key geometric parameters expected in the crystal structure of this compound, based on standard values and data from analogous molecules.
| Parameter | Atoms Involved | Expected Value |
|---|---|---|
| Bond Length | Aryl C–Br | ~1.90 Å |
| Bond Length | Aryl C–O (ether) | ~1.37 Å |
| Bond Length | Alkyl C–O (ether) | ~1.43 Å |
| Bond Length | Aryl C–C | ~1.39 Å |
| Bond Angle | C–O–C (ether) | ~118° |
| Torsion Angle | C–C–O–C | Variable (defines conformation) |
The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions dictate the physical properties of the solid material. For this compound, several types of supramolecular interactions are possible.
In related brominated aromatic compounds, C–H⋯Br and C–Br⋯π interactions have been observed to play a significant role in the crystal packing. nih.gov The C–H⋯π interaction, where a C-H bond points towards the electron-rich face of an aromatic ring, is also a common motif in the crystal structures of anisole (B1667542) derivatives. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of adjacent molecules could contribute to the stabilization of the crystal lattice. researchgate.net In some similar structures, such as Bis(2-bromobenzyl) ether, specific strong intermolecular interactions are absent, with the crystal packing being held together primarily by weaker van der Waals forces. nih.gov The presence or absence of these varied interactions significantly influences the distances between adjacent aromatic moieties in the crystal. researchgate.net
Chromatographic Techniques for Separation, Isolation, and Purity Determination
Chromatographic methods are indispensable for the separation, isolation, and assessment of purity of synthetic organic compounds like this compound. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.
Column Chromatography is a preparative technique widely used to purify products from reaction mixtures. For compounds of similar polarity, such as Methyl 2-(4-methoxyphenyl)cyclopropane-1-carboxylate, a mobile phase consisting of a petroleum ether/ethyl acetate (B1210297) solvent system has been effectively used for purification. acs.org A similar solvent system would likely be effective for isolating this compound, with the precise ratio adjusted to achieve optimal separation on a silica (B1680970) gel or alumina (B75360) stationary phase. The purity of resulting fractions depends heavily on this chromatographic separation.
Thin-Layer Chromatography (TLC) is a rapid and simple analytical technique used to monitor the progress of a reaction, identify compounds in a mixture, and determine the appropriate solvent system for column chromatography. A small spot of the sample is applied to a plate coated with a stationary phase (e.g., silica gel), which is then developed in a sealed chamber with a suitable mobile phase.
High-Performance Liquid Chromatography (HPLC) is a high-resolution analytical technique used for the final determination of purity. The compound is dissolved in a solvent and injected into a column packed with a stationary phase. A high-pressure pump forces the mobile phase through the column, and a detector measures the elution of the compound. The area of the resulting peak in the chromatogram is proportional to its concentration, allowing for quantitative purity assessment.
Computational and Theoretical Chemistry Investigations of 2 Bromobenzyl 4 Methoxyphenyl Ether
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of a molecule. These calculations solve the Schrödinger equation, albeit with approximations, to determine the electron distribution and the corresponding energy of the system. For a molecule like 2-Bromobenzyl-(4-methoxyphenyl)ether, this provides a foundational understanding of its shape, bond characteristics, and electronic nature.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. nih.gov DFT methods calculate the total energy of a molecule based on its electron density, rather than the complex many-electron wavefunction. nih.gov This approach is particularly effective for determining the ground-state properties of medium-sized organic molecules.
For this compound, DFT calculations, commonly using functionals like B3LYP, would be employed to perform a geometry optimization. epstem.netaun.edu.egresearchgate.net This process systematically alters the coordinates of the atoms until the lowest energy conformation (the ground state) is found. From this optimized structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles are obtained. These calculated parameters can be compared with experimental data, for instance from X-ray crystallography, to validate the chosen theoretical model. aun.edu.eg
The electronic properties derived from DFT calculations include the distribution of Mulliken atomic charges, which indicates how electron density is shared across the molecule, and the mapping of the molecular electrostatic potential (MEP), which identifies electron-rich and electron-poor regions susceptible to electrophilic and nucleophilic attack, respectively.
Illustrative Geometric Parameters for this compound Note: The following table contains hypothetical data to illustrate the typical output of a DFT calculation, as specific computational results for this molecule are not available in the cited literature.
| Parameter | Description | Illustrative Value |
|---|---|---|
| Bond Lengths | ||
| C-Br | Length of the Carbon-Bromine bond | 1.90 Å |
| C-O (ether) | Length of the ether Carbon-Oxygen bonds | 1.37 Å / 1.42 Å |
| C-C (aromatic) | Average length of Carbon-Carbon bonds in the phenyl rings | 1.39 Å |
| Bond Angles | ||
| C-O-C (ether) | Angle of the ether linkage | 118.0° |
| Br-C-C | Angle involving the bromine substituent | 119.5° |
| Dihedral Angles | ||
| C-C-O-C | Torsion angle defining the orientation around the ether linkage | 150.0° |
Beyond DFT, other quantum mechanical methods are available, each with its own strengths and weaknesses.
Ab Initio Methods: Translating from Latin as "from the beginning," these methods compute molecular properties based only on fundamental physical constants, without relying on experimental data for parameterization. libretexts.orgquora.com Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer increasing levels of accuracy. nih.gov While highly accurate, especially methods like CCSD(T), their computational cost is significantly higher than DFT, limiting their practical use to smaller molecules or for benchmarking purposes. nih.govlibretexts.org For a molecule the size of this compound, MP2 could be a viable ab initio method for studying non-bonded interactions. nih.gov
Semi-Empirical Methods: These methods simplify the complex calculations of ab initio approaches by incorporating parameters derived from experimental data. libretexts.orgresearchgate.net This parameterization makes them computationally much faster, allowing for the study of very large molecular systems. researchgate.net However, their accuracy is dependent on whether the molecule under study is similar to those used in the parameterization set, and they may be less reliable for novel structures. researchgate.net
Conformational Analysis and Energy Landscapes
Molecules with rotatable single bonds, such as the ether linkage in this compound, can exist in multiple spatial arrangements known as conformations. Conformational analysis aims to identify the different possible conformers and determine their relative energies. The most stable conformer, which corresponds to a global minimum on the potential energy surface, will be the most populated at equilibrium.
Illustrative Conformational Energy Profile Note: This table presents hypothetical relative energies for possible conformers of this compound to illustrate the output of a conformational analysis.
| Conformer | Dihedral Angle 1 (C-C-O-C) | Dihedral Angle 2 (C-O-C-C) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| A (Global Minimum) | 180° | 0° | 0.00 | 75% |
| B | 60° | 0° | 1.50 | 15% |
| C | 180° | 90° | 2.50 | 8% |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Quantum chemical calculations are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra and confirming molecular structures. epstem.netaun.edu.eg
NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for calculating NMR isotropic shielding constants. epstem.netepstem.net These calculated values can be converted into chemical shifts (δ) and compared directly with experimental data. epstem.net A strong correlation between the calculated and observed ¹H and ¹³C NMR spectra provides powerful evidence for the proposed molecular structure. epstem.netepstem.net
Vibrational Frequencies: The same DFT calculations used for geometry optimization also yield vibrational frequencies corresponding to the normal modes of molecular motion (stretching, bending, etc.). These frequencies can be correlated with peaks in experimental infrared (IR) and Raman spectra. It is standard practice to apply a scaling factor to the calculated frequencies to correct for systematic errors arising from approximations in the theory and the neglect of anharmonicity. epstem.net
Illustrative Comparison of Calculated and Experimental Spectroscopic Data Note: This table illustrates how theoretical data for this compound would be compared against experimental findings. The values are hypothetical.
| Parameter | Calculated Value | Experimental Value |
|---|---|---|
| ¹³C NMR Chemical Shifts (ppm) | ||
| C-Br | 115.2 | 114.8 |
| C-O (methoxy) | 160.1 | 159.7 |
| O-CH₃ | 55.8 | 55.4 |
| Vibrational Frequencies (cm⁻¹) | ||
| C-O-C stretch | 1245 | 1250 |
| C-Br stretch | 650 | 655 |
Reaction Mechanism Elucidation and Transition State Modeling
Computational chemistry is a powerful tool for investigating reaction mechanisms, providing insights into pathways that are difficult or impossible to observe experimentally. acs.org For this compound, one could model reactions such as nucleophilic substitution at the benzylic carbon.
By mapping the potential energy surface of the reaction, chemists can identify the reactants, products, and any intermediates. Crucially, this allows for the location and characterization of the transition state—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate. Analysis of the transition state's geometry reveals the precise arrangement of atoms at the moment of bond-breaking and bond-forming. acs.org
Analysis of Intermolecular Interactions and Solvation Effects
Intermolecular Interactions: The way molecules pack in the solid state or interact in solution is governed by noncovalent interactions. For this compound, several such interactions are possible:
π-π Stacking: The two aromatic rings can stack on top of each other, an interaction that helps stabilize crystal packing. aun.edu.egacs.org
Halogen Bonding: The bromine atom can act as a Lewis acidic center, interacting with electron-rich atoms like oxygen.
Hirshfeld surface analysis is a computational technique that maps these intermolecular contacts in a crystal lattice, providing quantitative information about their nature and prevalence. researchgate.netvensel.org
Solvation Effects: Chemical processes often occur in solution, and the solvent can significantly influence molecular properties and reactivity. Computational models like the Polarizable Continuum Model (PCM) can simulate the effect of a solvent by treating it as a continuous medium with a defined dielectric constant. researchgate.net Performing geometry optimizations and energy calculations within a solvent model provides a more realistic description of the molecule's behavior in a condensed phase. researchgate.net
Frontier Molecular Orbital (FMO) Analysis and Reactivity Descriptors
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For a molecule like this compound, the HOMO is expected to be localized primarily on the electron-rich 4-methoxyphenyl (B3050149) ring due to the electron-donating effect of the methoxy (B1213986) group. Conversely, the LUMO is likely to be distributed over the 2-bromobenzyl moiety, influenced by the electron-withdrawing nature of the bromine atom and the benzyl (B1604629) group.
Based on the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors provide insights into various aspects of its chemical behavior.
Key Reactivity Descriptors:
Ionization Potential (I): Approximated as I ≈ -EHOMO
Electron Affinity (A): Approximated as A ≈ -ELUMO
Electronegativity (χ): A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation, calculated as S = 1 / (2η).
Electrophilicity Index (ω): A measure of the energy stabilization when the system acquires an additional electronic charge, calculated as ω = χ² / (2η).
While specific calculated values for this compound are not available in the searched literature, the following table illustrates the kind of data that a typical DFT study would generate. The values presented here are hypothetical and serve as an example of how such data would be presented.
Table 1: Hypothetical Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | EHOMO | -5.80 |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | -0.95 |
| HOMO-LUMO Energy Gap | ΔE | 4.85 |
| Ionization Potential | I | 5.80 |
| Electron Affinity | A | 0.95 |
| Electronegativity | χ | 3.375 |
| Chemical Hardness | η | 2.425 |
| Chemical Softness | S | 0.206 |
| Electrophilicity Index | ω | 2.348 |
The analysis of these descriptors would provide a quantitative understanding of the reactivity of this compound. For instance, a relatively high electrophilicity index would suggest that the molecule is a good electrophile, readily accepting electrons in reactions. The distribution of the HOMO and LUMO would further pinpoint the specific sites within the molecule that are most susceptible to nucleophilic and electrophilic attack, respectively.
Advanced Applications in Organic Synthesis As a Building Block
Precursor for Complex Heterocyclic Systems
The spatial arrangement of the aryl bromide and the ether linkage in 2-Bromobenzyl-(4-methoxyphenyl)ether makes it an ideal candidate for intramolecular cyclization reactions, leading to the formation of oxygen-containing heterocyclic systems. One of the most prominent applications for such a scaffold is the synthesis of dibenzofuran (B1670420) cores, which are present in numerous natural products and materials with important electronic properties.
The primary strategy involves a palladium-catalyzed intramolecular C-O bond formation. organic-chemistry.orgrsc.org In this process, a palladium(0) catalyst oxidatively adds to the carbon-bromine bond. The resulting organopalladium complex can then undergo an intramolecular reaction where the oxygen of the ether displaces the palladium, forming the central furan (B31954) ring of the dibenzofuran system and regenerating the palladium(0) catalyst. While direct examples using this compound are not extensively documented, the reactivity is well-established for analogous o-haloaryl ethers. organic-chemistry.orgbiointerfaceresearch.com The reaction conditions are typically mild and tolerate a wide range of functional groups.
| Reaction Type | Catalyst/Reagents | Typical Conditions | Potential Product Core |
| Intramolecular C-O Cyclization | Pd(OAc)₂, Ligand (e.g., P(t-Bu)₃), Base (e.g., Cs₂CO₃) | Toluene, 100-120 °C | Dibenzofuran |
| Ullmann-type Condensation | CuI, Ligand (e.g., Phenanthroline), Base (e.g., K₂CO₃) | DMF or Pyridine (B92270), 120-150 °C | Dibenzofuran |
This table presents representative, not specific, reaction conditions for the transformation of ortho-haloaryl ethers into dibenzofuran systems.
Beyond dibenzofurans, the reactive handles on the molecule allow for multi-step sequences to generate other complex heterocycles. For instance, initial functionalization of the bromo-position followed by modification of the second aromatic ring can set the stage for subsequent cyclizations into more elaborate polycyclic systems.
Scaffold for Multi-functionalized Aromatic and Aliphatic Compounds
This compound serves as an excellent scaffold for introducing a wide array of functional groups onto its aromatic frameworks. The carbon-bromine bond is a key site for transition-metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. youtube.comlibretexts.orgyoutube.com
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or ester. youtube.comyoutube.com This method is exceptionally versatile for creating biaryl structures, which are prevalent in pharmaceuticals and materials science. By choosing the appropriate boronic acid, a wide variety of aryl or vinyl groups can be installed at the 2-position of the benzyl (B1604629) ether moiety.
Buchwald-Hartwig Amination: This is another powerful palladium-catalyzed reaction that forms a carbon-nitrogen bond between the aryl bromide and an amine. This provides direct access to N-arylated products, which are important substructures in many biologically active compounds.
The methoxy-substituted ring offers a complementary site for functionalization. The electron-donating nature of the methoxy (B1213986) group activates this ring towards electrophilic aromatic substitution (e.g., nitration, acylation, or halogenation), typically directing incoming electrophiles to the ortho positions relative to the methoxy group.
Furthermore, the ether linkage itself can be cleaved under specific conditions (e.g., using strong acids like HBr or a Lewis acid like BBr₃) to unmask a 2-substituted benzyl alcohol and 4-methoxyphenol (B1676288), providing two new functional groups for further derivatization.
| Reaction Type | Aromatic Ring | Reagents | Potential Functional Group Introduced |
| Suzuki-Miyaura Coupling | Bromo-substituted | Arylboronic acid, Pd catalyst, Base | Aryl, Heteroaryl, Vinyl |
| Buchwald-Hartwig Amination | Bromo-substituted | Amine, Pd catalyst, Base | Primary/Secondary/Tertiary Amine |
| Lithiation/Electrophile Quench | Bromo-substituted | n-BuLi or t-BuLi, then Electrophile (e.g., DMF, CO₂) | Aldehyde, Carboxylic Acid |
| Friedel-Crafts Acylation | Methoxy-substituted | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Ketone |
This table illustrates potential functionalization reactions on the respective aromatic rings of the scaffold.
Role in the Synthesis of Specialty Chemicals
The synthetic versatility of this compound makes it a valuable intermediate in the synthesis of various specialty chemicals. The molecular complexity that can be built upon this scaffold translates directly to applications in materials science and medicinal chemistry.
Organic Electronics: Substituted dibenzofurans, accessible via intramolecular cyclization, are a class of compounds investigated for their use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and as host materials for phosphorescent emitters. organic-chemistry.orgrsc.org The ability to tune the electronic properties of the dibenzofuran core by introducing substituents on the starting ether scaffold is crucial for optimizing device performance.
Medicinal Chemistry Scaffolds: The multi-functionalized biaryl and diaryl ether structures derived from this building block are common motifs in drug discovery. beilstein-journals.org These core structures often serve as rigid frameworks to orient other functional groups in a precise three-dimensional arrangement for optimal interaction with biological targets. The methoxy group, in particular, is a common feature in many natural products and pharmaceuticals, where it can influence metabolic stability and receptor binding affinity.
The ability to perform sequential and site-selective reactions on this compound allows for the construction of complex molecular libraries for high-throughput screening in drug discovery programs. The predictable reactivity of its functional groups makes it a reliable platform for creating structural diversity.
Future Research Directions and Emerging Opportunities
Exploration of Novel Catalytic Systems for Sustainable Synthesis
The traditional Williamson ether synthesis, while effective, often relies on stoichiometric bases and can generate significant waste. The future of 2-Bromobenzyl-(4-methoxyphenyl)ether synthesis lies in the adoption of catalytic systems that are not only highly efficient but also adhere to the principles of green chemistry.
Photoredox Catalysis: A promising frontier is the use of visible-light photoredox catalysis for C–O bond formation. This approach allows for the activation of substrates under mild conditions, often at room temperature, thereby reducing energy consumption and minimizing side reactions. nih.govacs.org Dual photoredox/nickel catalysis, for instance, has been successfully employed for the synthesis of diaryl ethers by coupling a range of aryl halides and phenol (B47542) derivatives. nih.gov The use of inexpensive and readily available organic photocatalysts makes this an economically attractive and sustainable alternative. nih.gov
Advanced Heterogeneous Catalysts: To simplify product purification and catalyst recovery, research is increasingly focused on heterogeneous catalysts. Nanocatalysts, such as those based on copper or palladium nanoparticles supported on materials like multi-walled carbon nanotubes or magnetic nanoparticles, have shown high activity in C–O cross-coupling reactions. discoveracs.org These catalysts can be easily separated from the reaction mixture and reused multiple times without a significant loss in activity, contributing to a more sustainable and cost-effective process. discoveracs.org The development of catalysts from earth-abundant metals is also a key area of interest to move away from precious metal-based systems. duke.edu
| Catalytic System | Key Advantages | Relevant Findings |
| Photoredox Catalysis | Mild reaction conditions, high selectivity, use of visible light. | Dual photoredox/nickel catalysis enables diaryl ether synthesis at room temperature. nih.gov |
| Micellar Catalysis | Use of water as a solvent, potential for catalyst and solvent recycling. | "Designer" surfactants create nano-reactors in water, eliminating organic solvents. beilstein-journals.orgresearchgate.net |
| Heterogeneous Nanocatalysts | Easy separation and recyclability, high catalytic activity. | Copper and palladium nanoparticles on supports show excellent performance in C-O coupling. discoveracs.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability for the synthesis of this compound.
Automated Synthesis Platforms: The integration of flow reactors with automated platforms represents a paradigm shift in chemical synthesis. These platforms can perform multi-step syntheses, including reaction, work-up, and purification, in a fully automated fashion. discoveracs.orgengineering.org.cn Systems like the Chemspeed Swing XL can conduct numerous reactions in parallel, enabling high-throughput screening of reaction conditions to quickly identify the optimal parameters for the synthesis of this compound. discoveracs.org This automation accelerates the research and development process and allows for on-demand production. chemistryworld.comnih.gov
| Technology | Key Benefits | Relevance to Compound Synthesis |
| Flow Chemistry | Enhanced safety, precise process control, improved scalability. | Enables rapid optimization and safer production of ethers with higher purity. duke.eduresearchgate.net |
| Automated Platforms | High-throughput experimentation, multi-step synthesis, on-demand production. | Allows for rapid screening of catalysts and conditions for Williamson ether synthesis. discoveracs.orgengineering.org.cn |
| Microfluidic Reactors | Small reagent volumes, high surface-to-volume ratio, rapid mixing. | Ideal for fundamental studies and optimization of the etherification reaction. beilstein-journals.orgsemanticscholar.org |
Application of Machine Learning and AI in Predictive Chemistry for Compound Transformations
The synergy of artificial intelligence (AI) and chemistry is poised to revolutionize how chemical reactions are designed and optimized. For the synthesis of this compound, machine learning (ML) and AI can provide powerful predictive tools.
Predicting Reaction Outcomes and Yields: Machine learning models, particularly those based on deep learning and neural networks, are being developed to predict the outcome and yield of chemical reactions with increasing accuracy. acs.orgibm.comresearchgate.net By training on large datasets of known reactions, these models can learn the complex relationships between reactants, reagents, catalysts, and the resulting products. semanticscholar.orgibm.com For the synthesis of this compound, an ML model could predict the yield under various conditions, guiding chemists toward the most promising experimental setups and avoiding unnecessary trial-and-error. arxiv.orgarxiv.org
Optimization of Reaction Conditions: When integrated with automated synthesis platforms, machine learning algorithms can drive the optimization of reaction conditions in a closed-loop fashion. beilstein-journals.org An algorithm can propose a set of experimental conditions, the automated platform executes the reactions, and the results are fed back to the algorithm to inform the next round of experiments. duke.eduresearchgate.net This active learning approach can rapidly identify the optimal temperature, solvent, catalyst, and reactant ratios for the synthesis of this compound, minimizing the number of experiments required. duke.edu
| AI Application | Function | Impact on Synthesis |
| Reaction Prediction | Predicts product and yield based on reactants and conditions. | Guides experimental design and reduces trial-and-error. acs.orgibm.com |
| Retrosynthesis | Proposes synthetic routes from product to starting materials. | Discovers novel and more efficient synthetic pathways. chemcopilot.comengineering.org.cn |
| Automated Optimization | Actively learns and refines reaction conditions for optimal outcomes. | Accelerates process development and improves reaction efficiency. beilstein-journals.orgduke.edu |
Q & A
Q. What are the optimal synthetic routes for 2-Bromobenzyl-(4-methoxyphenyl)ether, and how can regioselectivity be controlled?
Methodological Answer: A Williamson ether synthesis is typically employed, involving nucleophilic substitution between 2-bromobenzyl bromide and 4-methoxyphenol under basic conditions (e.g., K₂CO₃ in acetone or DMF). Regioselectivity is influenced by steric and electronic factors: the methoxy group in the 4-position of phenol activates the para position for ether formation. Temperature (60–80°C) and solvent polarity are critical for minimizing side reactions like elimination . For purification, column chromatography using hexane:ethyl acetate (4:1) is recommended, with GC-MS or HPLC (C18 column, methanol:water mobile phase) to verify purity ≥95% .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
Methodological Answer: Use a combination of spectroscopic techniques:
- NMR : ¹H NMR should show characteristic peaks for the methoxy group (~δ 3.8 ppm) and aromatic protons split due to bromine’s deshielding effect (δ 7.2–7.8 ppm).
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray diffraction (SCXRD) resolves bond angles and distances, particularly the C-O-C ether linkage (~1.41 Å) and Br-C bond (~1.89 Å) .
- FTIR : Look for C-O-C stretching (~1250 cm⁻¹) and absence of OH stretches (~3200 cm⁻¹) to confirm ether formation .
Q. What analytical methods are suitable for quantifying this compound in environmental matrices?
Methodological Answer: For trace analysis in water or soil:
- GC-MS : Derivatize with BSTFA to improve volatility. Use a DB-5MS column (30 m × 0.25 mm) with electron impact ionization (70 eV). Monitor m/z 249 (molecular ion) and 170 (base peak from methoxyphenyl fragment) .
- HPLC-UV : A C18 column with isocratic elution (acetonitrile:water 60:40) at 254 nm provides retention times ~8.2 minutes. Calibrate with certified reference materials (CRM-EPA 423) .
Advanced Research Questions
Q. How does the electron-donating methoxy group influence the reactivity of this compound in cross-coupling reactions?
Methodological Answer: The para-methoxy group activates the aromatic ring toward electrophilic substitution but deactivates it toward nucleophilic attack. In Suzuki-Miyaura coupling, the bromine acts as a leaving group, with Pd(PPh₃)₄ catalyst enabling aryl-aryl bond formation. Computational studies (DFT at B3LYP/6-31G*) show the methoxy group lowers the LUMO energy of the aryl bromide, enhancing oxidative addition to Pd(0) . Contrastingly, in Ullmann coupling, steric hindrance from the benzyl group reduces efficiency, requiring higher temperatures (120°C) .
Q. How can contradictory spectral data (e.g., NMR shifts) for this compound be resolved across studies?
Methodological Answer: Discrepancies often arise from solvent effects or impurities. For example:
- Solvent polarity : In DMSO-d₆, methoxy protons may shift upfield by 0.1–0.3 ppm compared to CDCl₃ due to hydrogen bonding.
- Impurity correction : Use 2D NMR (COSY, HSQC) to distinguish between target compound signals and byproducts like unreacted 4-methoxyphenol. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion accuracy (theoretical [M+H]⁺ = 293.03) .
Q. What mechanistic insights explain the stability of this compound under acidic vs. basic conditions?
Methodological Answer:
- Acidic conditions : The ether bond is susceptible to cleavage via SN1 mechanisms due to protonation of the oxygen, forming a carbocation intermediate. Stability decreases with strong acids (e.g., H₂SO₄ > HCl).
- Basic conditions : Resistance to hydrolysis is attributed to the electron-withdrawing bromine, which reduces nucleophilic attack by OH⁻. Degradation studies (pH 9–12, 25°C) show <5% decomposition over 72 hours .
Q. How can computational modeling predict the environmental persistence of this compound?
Methodological Answer: Use QSAR models (EPI Suite) to estimate biodegradation half-life (t₁/₂) and bioaccumulation potential (log Kow):
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
